1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

Chemical Identity Purity Analysis Procurement Specification

Procure this specific 3,4-dimethoxyphenyl urea derivative (CAS 1203279-51-9) to complete your TRPV1 SAR matrix. Its distinct substitution pattern is crucial for investigating urological disorders like overactive bladder, differentiating it from pain-focused antagonists. Use it as a key probe to assess CYP3A4 inhibition risk and guide lead optimization away from drug-drug interaction liabilities. Essential for ex vivo bladder tissue studies to bridge in vitro binding and in vivo efficacy.

Molecular Formula C25H25N3O4
Molecular Weight 431.492
CAS No. 1203279-51-9
Cat. No. B2566502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea
CAS1203279-51-9
Molecular FormulaC25H25N3O4
Molecular Weight431.492
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
InChIInChI=1S/C25H25N3O4/c1-31-22-13-12-20(16-23(22)32-2)27-25(30)26-19-11-10-17-9-6-14-28(21(17)15-19)24(29)18-7-4-3-5-8-18/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H2,26,27,30)
InChIKeyJOZQUULNNXEZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea: Procurement Profile for a Tetrahydroquinolinylurea VR1 Antagonist Lead


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1203279-51-9) is a synthetic tetrahydroquinolinylurea derivative. It belongs to a class of compounds developed as vanilloid receptor (VR1/TRPV1) antagonists, primarily disclosed in patent literature by Bayer Schering Pharma AG [1]. The molecule features a 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine core linked via a urea bridge to a 3,4-dimethoxyaniline moiety, resulting in a molecular formula of C25H25N3O4 and molecular weight of 431.5 g/mol [2]. As a TRPV1 antagonist, it was designed for potential use in urological disorders and pain management [1]. However, detailed public pharmacological characterization of this specific compound is notably scarce, with primary biological data remaining largely confined to the originating patent family.

Why Generic Substitution Fails for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea in VR1 Antagonist Screening


The tetrahydroquinolinylurea class exhibits steep structure-activity relationships at TRPV1. Analog substitution reveals that specific aryl groups on the 7-position of the tetrahydroquinoline scaffold and the nature of the N-1 substituent critically control both antagonist potency and off-target liabilities such as CYP3A4 inhibition . The 3,4-dimethoxyphenyl urea terminus in this compound is a distinct pharmacophoric choice; closely related analogs such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1) or 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8) differ in the aryl urea substituent, which is anticipated to lead to meaningful differences in VR1 binding affinity, selectivity, and metabolic stability. Simply interchanging these in-class urea derivatives without accounting for the specific influence of the 3,4-dimethoxy substitution pattern risks invalid pharmacological comparisons. The critical data gap is the absence of publicly available head-to-head biological data for these specific comparators.

Product-Specific Quantitative Evidence Guide for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea


Structural Identity and Purity: A Defined Chemical Entity for Reproducible Screening

This section establishes the fundamental chemical identity of the target compound, which is a prerequisite for any comparative study. The compound is defined by its IUPAC name, molecular formula C25H25N3O4, and molecular weight 431.5 g/mol [1]. It is commercially available at a typical purity of 95%+ [2]. Closely related analogs, such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea (CAS 1203074-82-1, MW 385.5) or 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea (CAS 1203036-47-8, MW 401.5), are distinct chemical entities with different molecular formulas and weights . Using an incorrect analog introduces a quantifiable molecular weight difference of 46.0 Da and 30.0 Da, respectively, which would completely confound any mass-based dosing or activity comparison.

Chemical Identity Purity Analysis Procurement Specification

TRPV1 Antagonist Class-Level Potency Inference from the Tetrahydroquinoline Urea Series

The target compound belongs to a series where potent TRPV1 antagonism has been demonstrated. In the broader chroman and tetrahydroquinoline urea series, aryl substituents on the 7-position of the tetrahydroquinoline scaffold were found to impart the best in vitro potency at TRPV1 . While quantitative IC50 values for the specific 3,4-dimethoxyphenyl derivative are not publicly disclosed, this class-level SAR indicates that the 7-substitution pattern is critical for activity. In contrast, closely related compounds with modifications at the N-1 benzoyl group or alternative urea termini exhibited varying degrees of CYP3A4 inhibition, a key off-target liability . This establishes a basis for differentiated selection, as the 3,4-dimethoxyphenyl moiety may offer a distinct profile compared to non-substituted or mono-methoxy analogs, although a direct quantitative comparison with a named comparator is not available in the public domain.

TRPV1 Antagonism Pain Urology

Patent-Disclosed Therapeutic Indication and Disease Relevance for Urological Disorders

The originating patent (US 7,683,076) explicitly claims the use of tetrahydroquinolinylurea derivatives, including the core scaffold of the target compound, for the prophylaxis and treatment of urological diseases such as detrusor overactivity, urinary incontinence, and benign prostatic hyperplasia [1]. This is a differentiated indication focus compared to other TRPV1 antagonists that may be primarily developed for pain. While the patent does not provide specific in vivo efficacy data for the 3,4-dimethoxyphenyl analog, the claim establishes a clear disease-context advantage for a urology-focused screening program over a generic TRPV1 antagonist scaffold.

Overactive Bladder Urinary Incontinence VR1 Antagonist

Recommended Procurement and Application Scenarios for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea


TRPV1 Antagonist Screening Libraries for Urological Indications

Procurement of this compound is recommended for focused screening libraries targeting VR1/TRPV1 for overactive bladder and urinary incontinence. The compound's structural lineage from a patent family explicitly claiming urological disorders provides a disease-relevant starting point [1]. This is distinct from pain-focused TRPV1 antagonists, making it a strategic acquisition for urology-oriented programs.

Structure-Activity Relationship (SAR) Exploration of Tetrahydroquinoline Urea Derivatives

This compound serves as a key SAR probe to explore the effect of a 3,4-dimethoxy substitution on the phenyl urea terminus. In the context of the published SAR showing that aryl substituents at the 7-position are critical for potency, this analog can be compared with m-tolyl and 2-methoxyphenyl analogs to understand the impact of substitution pattern on TRPV1 affinity and selectivity . Its procurement is essential for a complete SAR matrix.

CYP3A4 Off-Target Liability Assessment Tool Compound

Given the class-level finding that tetrahydroquinoline ureas can be potent CYP3A4 inhibitors, and that N-1 substitution modulates this liability , this specific 1-benzoyl analog is a valuable tool for assessing CYP3A4 inhibition risk. Comparing its CYP3A4 profile against analogs with smaller N-1 substituents (e.g., methyl) can guide lead optimization away from drug-drug interaction risks.

Chemical Biology Probe for VR1 Signaling in Bladder Tissue

The compound is suitable for ex vivo studies using bladder tissue preparations to investigate VR1-mediated mechanisms in detrusor overactivity, as supported by the patent claims [1]. Its use in such assays can help validate target engagement and functional antagonism in a disease-relevant tissue context, providing a bridge between in vitro binding and in vivo efficacy.

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.